REACTION_CXSMILES
|
[ClH:1].CC1CCOCCN1.C([N:17]1[CH:23]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)C1C=CC=CC=1>>[ClH:1].[C:24]1([CH:23]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18][NH:17]2)[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:0.1,3.4|
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
Cl.CC1NCCOCC1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCOCCC1C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
Cl.C1(=CC=CC=C1)C1NCCOCC1
|
Name
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|
Type
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product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.65 mmol | |
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |